3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-amine

Description

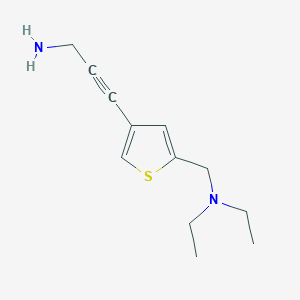

3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-amine is a thiophene-based compound featuring a propargylamine (prop-2-yn-1-amine) backbone and a diethylaminomethyl substituent at the 5-position of the thiophene ring. The propargylamine moiety may contribute to applications in click chemistry or as a building block for more complex heterocycles.

Properties

Molecular Formula |

C12H18N2S |

|---|---|

Molecular Weight |

222.35 g/mol |

IUPAC Name |

3-[5-(diethylaminomethyl)thiophen-3-yl]prop-2-yn-1-amine |

InChI |

InChI=1S/C12H18N2S/c1-3-14(4-2)9-12-8-11(10-15-12)6-5-7-13/h8,10H,3-4,7,9,13H2,1-2H3 |

InChI Key |

JKWYTSPGCSAZGY-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC1=CC(=CS1)C#CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-amine, typically involves several key reactions. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-amine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives .

Scientific Research Applications

3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Medicine: It is being investigated for its potential use in treating various diseases, including cancer and inflammatory conditions.

Mechanism of Action

The mechanism of action of 3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related molecules based on substituent variations, amine functionalization, and thiophene ring modifications. Key analogs include:

3-(5-(Piperidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-amine

- Structural Difference: Replaces the diethylamino group with a piperidin-1-ylmethyl substituent.

- Impact : The bulkier piperidine ring may enhance lipophilicity and alter binding interactions in biological systems. Piperidine derivatives are common in pharmaceuticals due to their metabolic stability .

- Molecular Formula : C15H19N3S (CAS 1249071-65-5) .

3-(Thiophen-2-yl)prop-2-yn-1-amine Hydrochloride

- Structural Difference: Lacks the diethylaminomethyl group and features a thiophene ring substituted at position 2 instead of 3.

- The hydrochloride salt improves aqueous solubility .

- Molecular Formula : C7H8ClNS (CAS 115955-65-2) .

2-(3-Methylthiophen-2-yl)propan-1-amine

- Structural Difference : Substitutes the propargylamine with a propane chain and introduces a methyl group at the 3-position of the thiophene ring.

- The methyl group may enhance metabolic stability in drug design .

- Molecular Formula : C8H13NS (CAS 1343109-06-7) .

N,N-Diethyl-3-phenylprop-2-yn-1-amine

- Structural Difference : Replaces the thiophene ring with a phenyl group.

- Impact : The phenyl group increases aromaticity and electron density, which could influence catalytic or photophysical properties. This analog highlights the role of heterocycles in tuning electronic effects .

Comparative Data Table

| Compound Name | Molecular Formula | CAS Number | Key Features |

|---|---|---|---|

| 3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-amine | C12H17N3S | Not provided | Diethylaminomethyl group at thiophene-5; propargylamine backbone |

| 3-(5-(Piperidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-amine | C15H19N3S | 1249071-65-5 | Piperidine substituent enhances lipophilicity |

| 3-(Thiophen-2-yl)prop-2-yn-1-amine hydrochloride | C7H8ClNS | 115955-65-2 | Thiophene-2 substitution; hydrochloride salt improves solubility |

| 2-(3-Methylthiophen-2-yl)propan-1-amine | C8H13NS | 1343109-06-7 | Saturated propane chain; methyl group at thiophene-3 |

| N,N-Diethyl-3-phenylprop-2-yn-1-amine | C13H17N | Not provided | Phenyl substitution instead of thiophene; similar diethylamino-propargylamine backbone |

Key Observations

Substituent Position : Thiophene substitution at position 3 (target compound) vs. 2 () alters electronic distribution and steric accessibility for further reactions .

Amine Functionalization: Diethylamino vs. piperidine groups modulate solubility and binding affinity, critical for drug design .

Backbone Flexibility : Propargylamine (rigid, conjugated) vs. propane (flexible) backbones influence applications in catalysis or polymer chemistry .

Research Implications

- Medicinal Chemistry : As a precursor for kinase inhibitors or GPCR-targeted agents, leveraging amine-thiophene motifs .

- Materials Science : Propargylamine groups enable click chemistry for functionalized polymers or sensors .

Further studies should explore synthesis routes, crystallography (using SHELX programs ), and biological screening to validate these hypotheses.

Biological Activity

3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-amine is a synthetic compound belonging to the class of thiophenes, which are known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and potential therapeutic applications, supported by relevant case studies and research findings.

Molecular Formula : C14H21N2S

Molecular Weight : 251.39 g/mol

IUPAC Name : 3-[5-[(diethylamino)methyl]thiophen-3-yl]prop-2-yn-1-amine

Canonical SMILES : CCN(CC)C1=CC(=CS1)C#CCN

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with thiophene structures exhibit significant antimicrobial properties. A study reported that derivatives similar to this compound showed moderate to good activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains were documented as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These results suggest that the compound's thiophene moiety contributes significantly to its antimicrobial effectiveness .

Anticancer Activity

The anticancer potential of thiophene derivatives has gained attention due to their ability to inhibit key cellular processes in cancer cells. In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in various cancer cell lines by interfering with mitotic spindle formation and promoting multipolar spindle development.

A notable study focused on the inhibition of the HSET protein, crucial for centrosome clustering in cancer cells. Compounds with structural similarities exhibited micromolar to nanomolar inhibition of HSET, leading to increased multipolarity in treated cells . This mechanism highlights the potential of thiophene derivatives as targeted anticancer agents.

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival.

- Receptor Interaction : Potential interactions with cellular receptors could modulate signaling pathways critical for cancer cell growth.

- DNA Interaction : The compound may bind to DNA or interfere with its replication, leading to cell cycle arrest.

Case Study 1: Antimicrobial Efficacy

In a controlled study, a series of thiophene derivatives were tested against a panel of bacterial strains. The results indicated that modifications in the side chains significantly affected antimicrobial potency, with some derivatives achieving MIC values lower than traditional antibiotics .

Case Study 2: Cancer Cell Apoptosis

A recent investigation into the effects of thiophene derivatives on breast cancer cell lines revealed that treatment with these compounds led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed significant changes in cell cycle distribution, indicating G2/M phase arrest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.